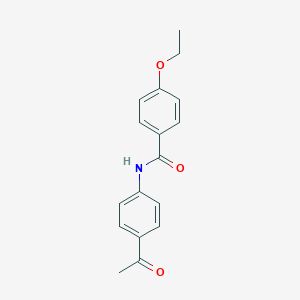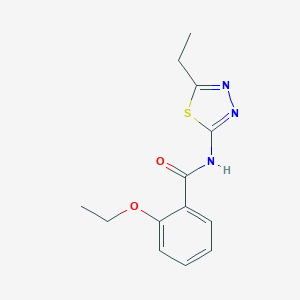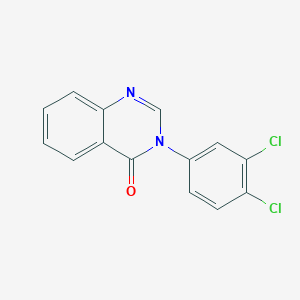
3-(3,4-dichlorophenyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-dichlorophenyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. This compound is characterized by a quinazolinone core structure substituted with a 3,4-dichlorophenyl group. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dichlorophenyl)quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichloroaniline and anthranilic acid as the primary starting materials.
Cyclization Reaction: The reaction involves the cyclization of anthranilic acid with 3,4-dichloroaniline in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). This step forms the quinazolinone core.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the quinazolinone core. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be performed on the quinazolinone ring using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions. Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction can lead to partially or fully reduced quin
Properties
Molecular Formula |
C14H8Cl2N2O |
|---|---|
Molecular Weight |
291.1 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)quinazolin-4-one |
InChI |
InChI=1S/C14H8Cl2N2O/c15-11-6-5-9(7-12(11)16)18-8-17-13-4-2-1-3-10(13)14(18)19/h1-8H |
InChI Key |
AADCKMNBUAAAFK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydropyrazole-3-carboxamide](/img/structure/B249811.png)
![5-(4-CHLOROPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(5-METHYLFURAN-2-YL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE](/img/structure/B249817.png)
![N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(5-METHYLFURAN-2-YL)METHYL]-5-(4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE](/img/structure/B249818.png)
![N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(3-FLUORO-4-METHYLPHENYL)-N-[(4-METHYLPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE](/img/structure/B249819.png)
![(3Z)-3-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-4-(4-methylphenyl)-5-(pyridin-3-ylmethyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B249831.png)
![N-[4-[6-[3-(diethylamino)propylamino]pyrimidin-4-yl]sulfanylphenyl]acetamide](/img/structure/B249838.png)
![N-[4-[6-(cyclohexylamino)pyrimidin-4-yl]sulfanylphenyl]acetamide](/img/structure/B249839.png)
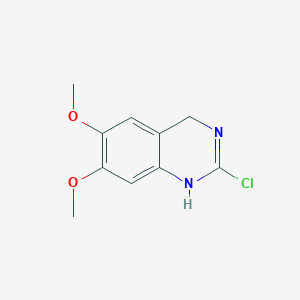
![N-[2-(dimethylamino)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B249843.png)
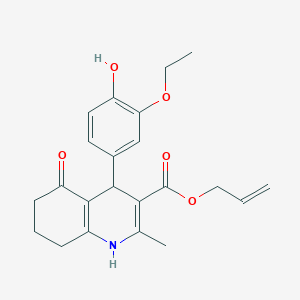
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-[2-(1H-indol-3-yl)ethylamino]ethylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B249853.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclooctylamino)methylidene]-5-phenylpyrazol-3-one](/img/structure/B249855.png)
